![molecular formula C11H6ClN3O B13147730 2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile is a heterocyclic compound that features a bipyridine core with a chlorine atom, a carbonitrile group, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
作用机制
The mechanism of action of 2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar chloro-substituted heterocyclic structure but differs in the functional groups attached to the ring.
6-Oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxylic acid: Similar bipyridine core but with a carboxylic acid group instead of a carbonitrile group.
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide: Features a methyl group and a carboxamide group, providing different chemical properties
Uniqueness
The presence of both a chlorine atom and a carbonitrile group allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying properties .
属性
分子式 |
C11H6ClN3O |
|---|---|
分子量 |
231.64 g/mol |
IUPAC 名称 |
6-chloro-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O/c12-10-9(7-1-3-14-4-2-7)5-8(6-13)11(16)15-10/h1-5H,(H,15,16) |
InChI 键 |
APQOPHOQKUHHLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


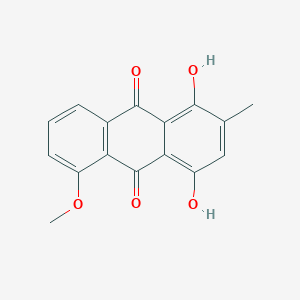

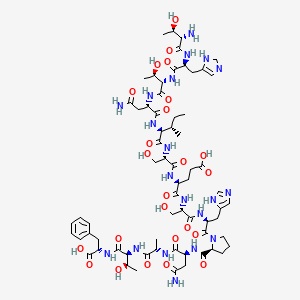
![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)
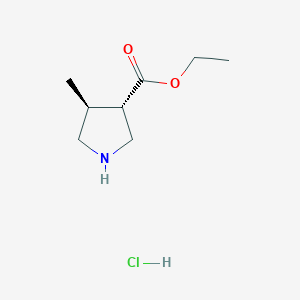
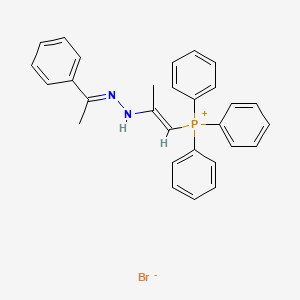
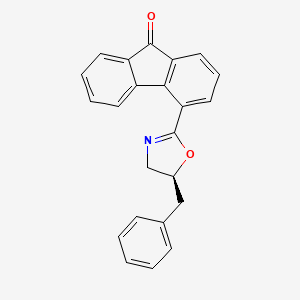
![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)


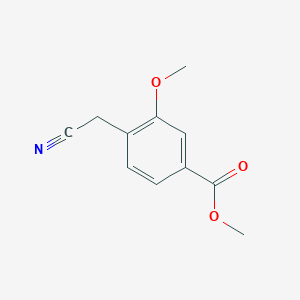
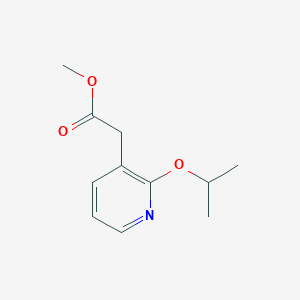

![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)
